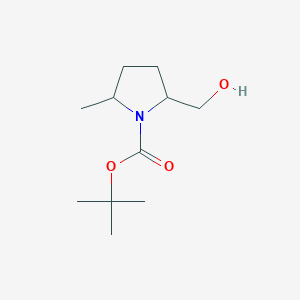

Tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate

Description

Tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate (CAS: 441716-79-6) is a pyrrolidine derivative featuring a hydroxymethyl group at position 2, a methyl group at position 5, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.28 g/mol . The Boc group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical chemistry. The stereochemistry of the compound, specified as (2S,5S), influences its reactivity and physical properties, such as solubility and crystallinity.

Properties

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVBOOZXUWBVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-(hydroxymethyl)-5-methylpyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 0°C

- Reaction time: 1-2 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Various nucleophiles in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: 2-(Carboxymethyl)-5-methylpyrrolidine-1-carboxylate

Reduction: 2-(Hydroxymethyl)-5-methylpyrrolidine-1-methanol

Substitution: 2-(Substituted methyl)-5-methylpyrrolidine-1-carboxylate

Scientific Research Applications

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate and (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate are distinct chemical compounds with unique applications in scientific research. The following details the applications, research findings, and insights regarding these compounds.

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate

(Overview):

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a chiral compound that contains a pyrrolidine ring, which is substituted with a tert-butyl group, a hydroxymethyl group, and a carboxylate ester. The stereochemistry of this compound is defined by the (2S,4S) configuration, influencing its reactivity and interactions in chemical and biological contexts.

Applications in Scientific Research:

- Chemistry It serves as a chiral building block in synthesizing complex organic molecules and pharmaceuticals.

- Biology The compound is used in studying enzyme mechanisms and protein-ligand interactions.

- Medicine It is investigated for potential therapeutic properties and as a precursor for drug development.

- Industry It is utilized in producing fine chemicals and as an intermediate in various industrial processes.

Reactions:

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate can undergo several chemical reactions:

- Oxidation The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

- Reduction The carboxylate ester can be reduced to an alcohol or an aldehyde. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

- Substitution The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions, utilizing nucleophiles like halides, amines, and thiols.

Biological Activity and Neuroprotective Effects:

(2S,4S)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate has potential therapeutic applications and has been studied for its neuroprotective properties against amyloid-beta-induced cytotoxicity in astrocytes.

- Neuroprotective Effects Studies have indicated that (2S,4S)-tert-butyl derivatives may exhibit neuroprotective effects by modulating pathways associated with neurodegenerative diseases. These compounds can act as inhibitors of β-secretase and acetylcholinesterase, which are enzymes involved in Alzheimer’s disease (AD) pathology. This helps prevent amyloid-beta peptide aggregation and reduces neuroinflammation.

- In Vitro Studies In vitro studies have demonstrated that the compound can significantly inhibit the aggregation of amyloid-beta peptides, with inhibition rates of approximately 85% at concentrations around 100 µM. The (2S,4S)-tert-butyl derivatives also exhibit low cytotoxicity at effective concentrations.

- In Vivo Efficacy While in vitro results are promising, in vivo studies have shown mixed results regarding the compound's efficacy in animal models of AD. Some studies reported improved outcomes in cognitive function tests following treatment with related compounds, while others reported no significant differences compared to control groups when assessing behavioral changes.

Comparison with Similar Compounds:

| Compound | Uniqueness |

|---|---|

| (2S,4S)-4-Hydroxyproline | A chiral amino acid derivative with similar stereochemistry but different functional groups. |

| tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | Lacks the methyl group at the 4-position. |

| (2R,4R)-tert-Butyl 2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate | The enantiomer of the compound with opposite stereochemistry. |

(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate

(Overview):

(2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate is another isomer in the family of tert-butyl 2-(hydroxymethyl) pyrrolidine-1-carboxylates, with CAS No 441716-79-6 .

Synonyms:

tert-butyl (2S,5S)-2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate

Molecular Weight:

215.29 g/mol

Related Compounds:

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the ester group is hydrolyzed by esterases to release the active drug. The released active drug then interacts with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved can vary depending on the specific drug and its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituent positions, functional groups, and stereochemistry, leading to distinct chemical and physical behaviors. Key comparisons include:

Table 1: Substituent and Molecular Data

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| (2S,5S)-tert-Butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate (Target) | 441716-79-6 | -CH₂OH (C2), -CH₃ (C5) | C₁₁H₂₁NO₃ | 215.28 | Hydroxymethyl, Boc |

| tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 1174020-49-5 | -CH₂OH (C2), -F (C4) | C₁₀H₁₈FNO₃ | 219.26 | Hydroxymethyl, Fluorine, Boc |

| tert-Butyl (3R,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate | 869481-93-6 | -F (C3), -OH (C4) | C₉H₁₆FNO₃ | 205.23 | Hydroxyl, Fluorine, Boc |

| tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate | Not provided | -CH₃ (C2), -O-(pyridinyl)methyl (C5) | C₁₈H₂₆N₂O₃ | 318.41 | Pyridine ether, Boc |

| tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | Not provided | -Br (pyridine C5), -OCH₃ (pyridine C3) | C₁₇H₂₃BrN₂O₄ | 411.28 | Bromine, Methoxy, Boc |

Key Observations :

- Fluorinated Analogs : Compounds like 1174020-49-5 and 869481-93-6 introduce fluorine, increasing electronegativity and lipophilicity compared to the target compound. Fluorine’s inductive effect may alter hydrogen-bonding capacity and metabolic stability .

- Pyridine Derivatives: The pyridinyloxymethyl group in ’s compound adds aromaticity, enabling π-π interactions absent in the target.

Physicochemical Properties

- Solubility: The target compound’s hydroxymethyl group enhances polarity, favoring solubility in polar solvents (e.g., DMSO, methanol). Fluorinated analogs (e.g., 1174020-49-5) may exhibit lower aqueous solubility due to increased lipophilicity .

- Stability : The Boc group in all compounds is base-sensitive. However, electron-withdrawing groups (e.g., fluorine in 1174020-49-5) may stabilize the carbamate against hydrolysis compared to the target .

Biological Activity

Tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate, also known as (2S,5S)-tert-butyl 2-(hydroxymethyl)-5-methylpyrrolidine-1-carboxylate, is a compound with significant potential in medicinal chemistry. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H21NO3

- Molecular Weight : 215.29 g/mol

- CAS Number : 441716-79-6

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer therapy and neuropharmacology. The compound has been studied for its interactions with biological systems, focusing on its potential as an anti-cancer agent and a modulator of neurotransmitter receptors.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- NMDA Receptor Modulation : The compound has shown promise in inhibiting NMDA receptor activity, which is crucial in various neurological disorders and cancers. Studies have demonstrated that it can significantly reduce calcium influx in NMDA receptor-expressing cells, indicating its potential as a neuroprotective agent .

- Anti-inflammatory Effects : In vitro studies suggest that this compound can decrease the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) in cancer cell lines. This action may help mitigate the inflammatory microenvironment often associated with tumor progression .

Table 1: Summary of Biological Activities

Detailed Findings

- In Vitro Studies : In studies involving murine hepatocellular carcinoma (HCC) cells, this compound was able to inhibit NMDA receptor activation effectively. The compound demonstrated a dose-dependent response in reducing intracellular calcium levels triggered by NMDA .

- Pharmacokinetic Analysis : The pharmacokinetic profile revealed that the compound is absorbed effectively when administered intraperitoneally but shows poor permeability across the blood-brain barrier (BBB). This characteristic suggests that while it may not affect central nervous system (CNS) functions directly, it could be beneficial for peripheral applications such as treating tumors .

- Therapeutic Applications : The ability to modulate inflammatory pathways and inhibit cancer cell proliferation positions this compound as a candidate for further development in oncology and potentially other therapeutic areas related to inflammation and neuroprotection.

Q & A

Q. How to address conflicting reactivity data in oxidation reactions of pyrrolidine derivatives?

- Methodological Answer : Replicate experiments under identical conditions (solvent, temperature, catalyst loading). Use kinetic studies (e.g., reaction progress monitoring via NMR) to identify rate-limiting steps. Cross-validate results with computational methods (e.g., DFT calculations for transition-state analysis) .

Q. What experimental approaches resolve inconsistencies in reported solubility profiles?

- Methodological Answer : Perform phase-solubility studies in 8–12 solvents (e.g., water, DMSO, ethanol) at multiple temperatures (4–37°C). Use nephelometry to quantify precipitation thresholds. Compare results with Hansen solubility parameters (HSPs) for theoretical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.